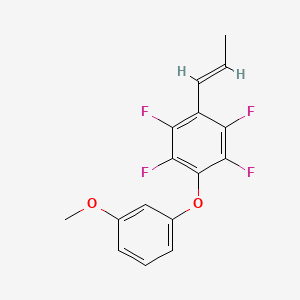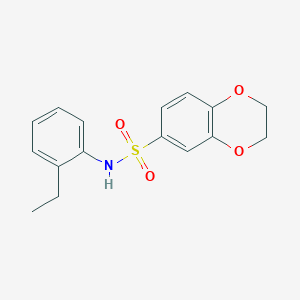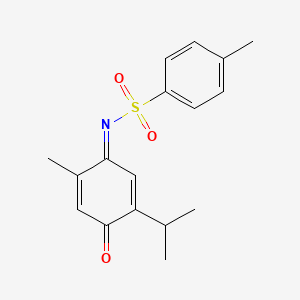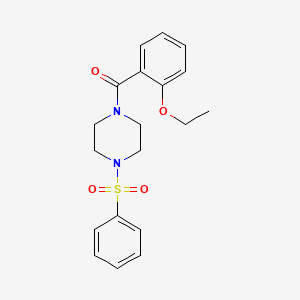![molecular formula C17H14N4O2 B5803045 N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide, also known as MBF-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MBF-10 has a unique chemical structure that makes it a promising candidate for drug development and research.
作用機序
The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide varies depending on its application. In the case of anticancer activity, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage, which ultimately leads to apoptosis in cancer cells.
In the case of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its application. In the case of anticancer activity, this compound has been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. In the case of Alzheimer's disease, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. This compound also has a unique chemical structure that makes it a promising candidate for drug development and research.
One limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which can limit its potential applications in drug development.
将来の方向性
There are several future directions for the research and development of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide. One direction is to further study its potential applications as a molecular probe for the detection of protein-protein interactions. Another direction is to study its potential applications in the treatment of other neurological disorders such as Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its structure for drug development.
合成法
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide involves the condensation of 5-amino-2-(1-methyl-1H-pyrrol-2-yl) benzimidazole with furan-2-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This mechanism of action makes this compound a potential candidate for the development of new anticancer drugs.
In pharmacology, this compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism of action makes this compound a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
In biochemistry, this compound has been studied for its potential applications as a molecular probe for the detection of protein-protein interactions. Studies have shown that this compound can bind to the protein HSP90, which is involved in the regulation of various cellular processes. This binding can be used to detect the interaction between HSP90 and other proteins, which can provide valuable insights into the molecular mechanisms of various cellular processes.
特性
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-21-8-2-4-14(21)16-19-12-7-6-11(10-13(12)20-16)18-17(22)15-5-3-9-23-15/h2-10H,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPQSJJQIBJEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)


![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)







![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)